Product packaging for 3-Bromo-2-methyl-thieno[3,2-c]pyridine(Cat. No.:)

3-Bromo-2-methyl-thieno[3,2-c]pyridine

Cat. No.: B8345393
M. Wt: 228.11 g/mol
InChI Key: AEESVXHXAUXZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fused Thiophene-Pyridine Heterocyclic Systems

Fused thiophene-pyridine systems, collectively known as thienopyridines, are bicyclic heterocyclic compounds that integrate a thiophene (B33073) ring with a pyridine (B92270) ring. This fusion results in a scaffold that is a bioisostere of purines and pyrimidines, making it a significant pharmacophore in medicinal chemistry. researchgate.net The combination of the electron-rich thiophene ring and the electron-deficient pyridine ring creates a unique electronic environment that influences the molecule's chemical reactivity and its interactions with biological targets.

Thienopyridine derivatives have been utilized for decades as important precursors in the synthesis of pharmaceuticals and agrochemicals. Their versatile structure allows for a wide range of chemical modifications, which can fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity. This adaptability has made the thienopyridine scaffold a privileged structure in drug discovery, leading to the development of several clinically important drugs. wikipedia.org

Isomeric Forms of Thienopyridines and Structural Considerations

The fusion of a thiophene ring and a pyridine ring can occur in several different ways, leading to a number of structural isomers. The specific arrangement of the sulfur and nitrogen atoms and the points of fusion define the chemical properties and reactivity of the resulting isomer. There are six primary isomeric forms of thienopyridine, each with a distinct topology. researchgate.net

The nomenclature of these isomers specifies the face of the thiophene ring (denoted by letters) and the bond of the pyridine ring (denoted by numbers) across which the fusion occurs. For example, the thieno[3,2-c]pyridine (B143518) isomer involves the fusion of the 'c' face (the 3,2-bond) of the thiophene ring with the pyridine ring. The relative positions of the heteroatoms are critical, as they dictate the electron distribution, aromaticity, and potential for intermolecular interactions.

Table 1: Isomeric Forms of Thienopyridine
Isomer NameFusion Pattern
Thieno[2,3-b]pyridineFusion at thiophene 2,3-positions and pyridine 2,3-positions
Thieno[3,2-b]pyridineFusion at thiophene 3,2-positions and pyridine 2,3-positions
Thieno[2,3-c]pyridineFusion at thiophene 2,3-positions and pyridine 3,4-positions
Thieno[3,2-c]pyridineFusion at thiophene 3,2-positions and pyridine 3,4-positions
Thieno[3,4-b]pyridineFusion at thiophene 3,4-positions and pyridine 2,3-positions
Thieno[3,4-c]pyridineFusion at thiophene 3,4-positions and pyridine 3,4-positions

Significance of Thieno[3,2-c]pyridine Derivatives in Chemical Research

The thieno[3,2-c]pyridine isomer, in particular, has attracted significant attention from the scientific community due to the diverse biological activities exhibited by its derivatives. ontosight.aiontosight.ai Research has shown that this specific scaffold serves as a valuable pharmacophore for developing new therapeutic agents. nih.gov

Studies have explored the potential of thieno[3,2-c]pyridine derivatives across various therapeutic areas. For instance, certain derivatives have been investigated for their anti-inflammatory and neuroprotective properties. ontosight.ai Furthermore, the thieno[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity, demonstrating potent affinity for serotonin (B10506) receptors. nih.gov The development of efficient, high-yield synthetic routes to the core thieno[3,2-c]pyridine structure remains an important objective for chemical researchers, as it facilitates the production of these valuable compounds for further investigation. ontosight.aigoogle.com

Table 2: Research Highlights of Thieno[3,2-c]pyridine Derivatives
Derivative TypeArea of Research/SignificanceReference
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine derivativesPotential anti-inflammatory and neuroprotective effects; applications in treating CNS-related conditions. ontosight.ai
4-(1-Piperazinyl)thieno[3,2-c]pyridine derivativesIdentified as new pharmacophores with potential antipsychotic activity. Showed potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.gov
Thieno[3,2-c]pyridinone derivativesKnown for diverse biological activities and use as building blocks in medicinal chemistry. evitachem.com

Contextualization of 3-Bromo-2-methyl-thieno[3,2-c]pyridine within Substituted Thienopyridine Chemistry

This compound is a specific derivative of the thieno[3,2-c]pyridine core. The identity and position of substituents on the heterocyclic scaffold are crucial for modulating the molecule's chemical and physical properties. In this compound, the bromine atom at the 3-position and the methyl group at the 2-position of the thieno[3,2-c]pyridine ring system are key features.

The bromine atom serves as a versatile functional handle. As a halogen, it is an excellent leaving group in nucleophilic substitution reactions and is widely used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of a wide variety of other functional groups, making 3-bromo-substituted thienopyridines valuable intermediates in the synthesis of more complex target molecules. evitachem.com The electrophilic nature of the carbon to which the bromine is attached makes it a site for potential chemical modification.

While detailed research findings specifically for this compound are not widely documented in publicly available literature, data for closely related compounds provide insight into its potential properties. For example, the related compound Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-2-methyl- has been cataloged, and its properties are summarized below. The presence of the oxo group in this analog will significantly influence its properties compared to the parent aromatic system.

Table 3: Chemical Data for a Related Compound: Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-2-methyl-
PropertyValue
PubChem CID18450769
Molecular FormulaC₈H₆BrNOS
Molecular Weight244.11 g/mol
IUPAC Name3-bromo-2-methyl-5H-thieno[3,2-c]pyridin-4-one
Note: The data in this table is for a structurally similar compound and is provided for contextual purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B8345393 3-Bromo-2-methyl-thieno[3,2-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

3-bromo-2-methylthieno[3,2-c]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-8(9)6-4-10-3-2-7(6)11-5/h2-4H,1H3

InChI Key

AEESVXHXAUXZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CN=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation of 3 Bromo 2 Methyl Thieno 3,2 C Pyridine

Reactivity Governed by the Bromine Substituent

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems. In heteroaromatic compounds like pyridine (B92270), the reaction is highly regioselective. Electron-poor aromatic heterocycles, such as pyridines, are particularly effective substrates for SNAr because the ring nitrogen acts as an intrinsic electron-withdrawing group. youtube.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. stackexchange.comlibretexts.org

The stability of the Meisenheimer complex dictates the feasibility of the reaction. For pyridine and its derivatives, nucleophilic attack is strongly favored at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom. youtube.comstackexchange.com This preference is due to the ability to delocalize the resulting negative charge onto the electronegative nitrogen atom through resonance, which significantly stabilizes the intermediate. stackexchange.com Conversely, attack at the 3- (meta) position does not allow for this charge delocalization onto the nitrogen, resulting in a much higher energy intermediate and consequently, a significantly lower reaction rate. youtube.comstackexchange.com

In the case of 3-Bromo-2-methyl-thieno[3,2-c]pyridine, the bromine atom is located at the 3-position, which is meta to the pyridine nitrogen. Therefore, this position is electronically disfavored for standard SNAr reactions. Direct displacement of the bromide by common nucleophiles under typical SNAr conditions is expected to be inefficient or not occur at all. However, reactions may be possible under forcing conditions or with exceptionally potent nucleophiles.

A powerful strategy to overcome the low reactivity of the C3-position towards nucleophiles is through metal-halogen exchange. This reaction transforms the relatively inert carbon-bromine bond into a highly nucleophilic carbon-metal bond, thereby inverting its reactivity (umpolung). This process is crucial for generating organometallic intermediates that can react with a wide range of electrophiles. znaturforsch.comtcnj.edu

The most common method involves treating the bromo-substituted heterocycle with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium, at cryogenic temperatures (e.g., -78 to -100 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.edu The reaction proceeds rapidly to replace the bromine atom with lithium, yielding a 2-methyl-thieno[3,2-c]pyridin-3-yl-lithium intermediate. The low temperature is critical to prevent side reactions, such as the organolithium reagent attacking other electrophilic sites on the molecule. tcnj.edu In some cases, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can facilitate the exchange under less stringent, non-cryogenic conditions. nih.gov

Once generated, this lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce diverse functional groups at the 3-position. This two-step sequence allows for the synthesis of derivatives that are inaccessible through direct substitution methods.

Table 1: Potential Functionalization via Metal-Halogen Exchange

Electrophile Reagent Example Resulting Functional Group
Proton Source H₂O -H (Dehalogenation)
Alkyl Halides CH₃I -CH₃
Aldehydes/Ketones Benzaldehyde -CH(OH)Ph
Carbon Dioxide CO₂ (gas), then H⁺ workup -COOH

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most significant and widely applied method for the functionalization of this compound. The carbon-bromine bond is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. illinois.edu

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgtcichemicals.com This reaction is one of the most powerful and frequently used methods for constructing C(sp²)–C(sp²) bonds, making it invaluable for synthesizing biaryl and heteroaryl-aryl structures. nih.govmdpi.com Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and stability of the boronic acid reagents. libretexts.orgtcichemicals.com

For this compound, the Suzuki-Miyaura reaction provides a direct route to introduce a vast array of aryl and heteroaryl substituents at the 3-position. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, along with a phosphine (B1218219) ligand, a base (such as potassium carbonate, cesium carbonate, or potassium phosphate), and a solvent system, often a mixture of an organic solvent like dioxane or THF with water. mdpi.com

Research on the analogous methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has demonstrated successful coupling with various (hetero)aryl boronic acids and their derivatives, providing a reliable template for the reactivity of the target compound. mdpi.com

Table 2: Representative Suzuki-Miyaura Cross-Coupling Conditions

Boron Reagent Catalyst / Ligand Base Solvent Product Type Ref
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 3-(4-Methoxyphenyl) derivative mdpi.com
4-Chlorophenyltrifluoroborate Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 3-(4-Chlorophenyl) derivative mdpi.com
Furan-3-boronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene / EtOH / H₂O 3-(Furan-3-yl) derivative illinois.edu

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts and is typically carried out in the presence of an amine base, which also often serves as the solvent. organic-chemistry.orgsoton.ac.uk This reaction is the premier method for synthesizing arylalkynes.

The reaction enables the direct introduction of alkynyl moieties at the 3-position of the thienopyridine core. This transformation is valuable as the resulting alkyne can serve as a versatile synthetic intermediate for further reactions, such as cyclizations or click chemistry. The reaction conditions are generally mild, tolerating a wide range of functional groups on the alkyne coupling partner. wikipedia.org Successful Sonogashira couplings have been reported for a variety of bromopyridine substrates. soton.ac.ukscirp.org

Table 3: Typical Sonogashira Coupling Reaction Parameters

Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base / Solvent Product Type Ref
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N / THF 3-(Phenylethynyl) derivative soton.ac.uk
1-Heptyne Pd(PPh₃)₄ CuI Et₃N / THF 3-(Hept-1-yn-1-yl) derivative soton.ac.uk
Cyclopropylacetylene PdCl₂(PPh₃)₂ CuI Et₃N / DMF 3-(Cyclopropylethynyl) derivative scirp.org

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org The reaction is highly versatile with a broad scope, and the organostannane reagents are generally stable to air and moisture. wikipedia.org A significant consideration for this reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification. libretexts.org

This coupling can be used to attach various groups—including alkyl, alkenyl, aryl, and heteroaryl—to the 3-position of this compound. The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, sometimes with the addition of ligands or additives like copper(I) iodide or triphenylarsine (B46628) to facilitate the catalytic cycle. harvard.eduresearchgate.net The Stille reaction is particularly useful when other coupling methods, like Suzuki or Sonogashira, are not suitable for the desired transformation or substrate. harvard.edu

Table 4: Common Conditions for Stille Cross-Coupling

Organostannane Reagent Catalyst / Ligand Additive(s) Solvent Product Type Ref
Tributyl(vinyl)stannane Pd(PPh₃)₄ None Toluene 3-Vinyl derivative wikipedia.org
Tributyl(phenyl)stannane Pd(PPh₃)₄ n-Bu₄NCl DMF 3-Phenyl derivative harvard.edu
Tributyl(thiophen-2-yl)stannane Pd₂(dba)₃ / P(o-Tol)₃ CuI DMF 3-(Thiophen-2-yl) derivative researchgate.net

Negishi Coupling with Organozinc Reagents

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. chem-station.com This reaction is noted for its high functional group tolerance and the relatively mild conditions under which it can be performed. chem-station.com For a substrate like this compound, the carbon-bromine bond on the electron-rich thiophene (B33073) ring is the primary site for this transformation.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reaction's efficiency can be influenced by the choice of catalyst, ligands, and solvent.

While specific studies on this compound are not extensively documented, the reactivity of similar bromopyridine and heteroaryl bromide systems is well-established. nih.govbath.ac.uk Organozinc reagents derived from a wide range of precursors, including alkyl, aryl, and vinyl halides, can be successfully coupled. Palladium catalysts such as Pd(PPh₃)₄ or combinations of a palladium source like Pd₂(dba)₃ with phosphine ligands are commonly employed.

Organozinc Reagent (R-ZnX)Catalyst SystemSolventTemperature (°C)Expected Product
Phenylzinc chloridePd(PPh₃)₄ (5 mol%)THF652-Methyl-3-phenyl-thieno[3,2-c]pyridine
Methylzinc bromidePdCl₂(dppf) (3 mol%)Dioxane802,3-Dimethyl-thieno[3,2-c]pyridine
Vinylzinc chloridePd₂(dba)₃ / P(o-tol)₃DMF502-Methyl-3-vinyl-thieno[3,2-c]pyridine
2-Thienylzinc bromidePd(OAc)₂ / SPhosToluene1002-Methyl-3-(thiophen-2-yl)-thieno[3,2-c]pyridine

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become a fundamental tool in organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of aryl amines from aryl halides and primary or secondary amines under conditions that tolerate a wide variety of functional groups. wikipedia.orglibretexts.org The reaction typically requires a palladium precursor, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. libretexts.orgyoutube.com

For this compound, the C-Br bond is susceptible to coupling with a diverse range of amines, including anilines, alkylamines, and heterocyclic amines. The choice of ligand is crucial for the reaction's success, with different generations of ligands developed to improve reaction scope and efficiency. wikipedia.org Common bases include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The reaction mechanism follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The successful amination of various bromopyridines and other heteroaryl halides provides a strong basis for predicting the reactivity of the target compound. chemspider.com

AmineCatalyst / LigandBaseSolventExpected Product
AnilinePd₂(dba)₃ / BINAPNaOtBuTolueneN-phenyl-2-methyl-thieno[3,2-c]pyridin-3-amine
MorpholinePd(OAc)₂ / XPhosK₃PO₄Dioxane4-(2-Methyl-thieno[3,2-c]pyridin-3-yl)morpholine
n-ButylaminePd₂(dba)₃ / RuPhosLiHMDSTHFN-(n-butyl)-2-methyl-thieno[3,2-c]pyridin-3-amine
Pyrrolidine[Pd(allyl)Cl]₂ / DavePhosK₂CO₃t-BuOH3-(Pyrrolidin-1-yl)-2-methyl-thieno[3,2-c]pyridine

Reactivity and Functionalization of the Methyl Group

The methyl group at the C2 position of the thieno[3,2-c]pyridine (B143518) ring is another site for chemical modification. While less reactive than the C-Br bond, it can undergo several transformations characteristic of methyl groups on heteroaromatic systems.

Oxidation : The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) could potentially convert the methyl group to a carboxylic acid, yielding 3-Bromo-thieno[3,2-c]pyridine-2-carboxylic acid. Milder or more selective reagents would be needed to access the aldehyde or alcohol oxidation states.

Halogenation : Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN, can introduce a halogen to the methyl group. This would produce 3-Bromo-2-(bromomethyl)-thieno[3,2-c]pyridine, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Deprotonation : The protons of the methyl group have a degree of acidity due to their position on the heteroaromatic ring. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the methyl group to form a nucleophilic carbanion. This intermediate can then be reacted with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to create a new carbon-carbon bond at the C2-methyl position.

Other Reactive Sites and Diversification Strategies

Beyond the C-Br bond and the methyl group, the this compound scaffold possesses other sites that can be targeted for diversification.

Pyridine Nitrogen : The nitrogen atom of the pyridine ring is basic and can act as a nucleophile. abertay.ac.uk It can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts or oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, often facilitating electrophilic substitution or modifying the regioselectivity of other reactions. nih.gov

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds. While the thieno[3,2-c]pyridine system is electron-deficient, specific palladium-catalyzed C-H activation/arylation reactions could potentially be applied to the C-H bonds on either the thiophene or pyridine portions of the molecule, although this can be challenging. mdpi.com Studies on related thienopyridine systems have shown that C-H activation on the thiophene ring is feasible. mdpi.com

Electrophilic Aromatic Substitution : The thienopyridine ring can undergo electrophilic substitution, though the electron-withdrawing nature of the pyridine nitrogen deactivates the system compared to benzene (B151609) or thiophene alone. abertay.ac.uk Studies on the parent thieno[3,2-c]pyridine indicate that electrophilic attack, such as nitration, occurs at the C3 position. abertay.ac.uk Since this position is blocked by bromine in the target molecule, substitution would be directed to other available positions, though likely requiring harsh conditions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 3-Bromo-2-methyl-thieno[3,2-c]pyridine is not available in the reviewed literature. This includes:

Proton (¹H) NMR Spectral Analysis and Proton Environment Determination

No published ¹H NMR spectra, including chemical shifts, coupling constants, and signal multiplicities for the protons of this compound, were found.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlations

Specific ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, remains uncharacterised in available resources.

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC, NOESY)

There is no indication that advanced 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY have been performed and published for this specific compound. Such data is crucial for unambiguous structural assignment.

Variable Temperature (VT) NMR Studies for Conformational Dynamics and Rotational Isomerism

Information regarding Variable Temperature (VT) NMR studies to investigate the conformational dynamics or potential rotational isomerism of this compound is also absent from the public record.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound has not been reported. A theoretical analysis would predict characteristic absorption bands corresponding to its structural features. For instance, C-H stretching vibrations of the aromatic pyridine (B92270) and thiophene (B33073) rings, as well as the methyl group, would be expected. Specific frequencies for C=C and C=N stretching within the fused heterocyclic rings, and C-S stretching from the thiophene ring would also be anticipated. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum. However, without empirical data, a precise table of vibrational frequencies and their assignments cannot be compiled.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

A crystal structure for this compound has not been deposited in crystallographic databases, and no studies detailing its X-ray diffraction analysis have been published. Therefore, a definitive description of its solid-state architecture is not possible. The following subsections, which rely on crystallographic data, cannot be completed.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound is unavailable as single-crystal X-ray diffraction studies have not been reported.

Analysis of Molecular Conformation and Intramolecular Torsion Angles

Without a solved crystal structure, the specific molecular conformation and the values of intramolecular torsion angles for this compound in the solid state are unknown.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions, such as potential C-H···N or C-H···S hydrogen bonds, or π-π stacking interactions between the thienopyridine rings, is contingent on crystallographic data, which is not available.

Hirshfeld Surface Analysis and Crystal Packing Features

Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF) from X-ray diffraction analysis. Therefore, a quantitative breakdown of intermolecular contacts and a description of the crystal packing features for this compound cannot be generated.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For thienopyridine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict molecular geometries and electronic properties. researchgate.net

Geometry optimization calculations for a molecule like 3-Bromo-2-methyl-thieno[3,2-c]pyridine would determine the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for further computational analysis. For instance, studies on related pyridine (B92270) derivatives have shown that the planarity of the ring system can be influenced by the nature and position of substituents. rsc.org

Table 1: Predicted Geometrical Parameters for a Model Thienopyridine System

Parameter Predicted Value
C-S Bond Length (Thiophene Ring) ~1.7 Å
C-N Bond Length (Pyridine Ring) ~1.3 Å
C-Br Bond Length ~1.9 Å
C-C (Methyl) Bond Length ~1.5 Å
Thiophene-Pyridine Dihedral Angle < 5°

Note: These are representative values based on general DFT calculations of similar heterocyclic systems and are not specific experimental or calculated values for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net

In a study on aryl-substituted thieno[3,2-b]pyridin-5(4H)-one derivatives, DFT calculations were used to determine the HOMO-LUMO energy levels. nih.gov It was found that the substitution pattern on the thienopyridine core significantly influences the energy gap. nih.gov For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would be expected to modulate the energies of the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Thienopyridine

Molecular Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.8 eV
Energy Gap (ΔE) 4.7 eV

Note: These values are illustrative and based on calculations for related thienopyridine systems. The actual values for this compound may differ.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation and interaction with electrophiles. The area around the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential. The bromine atom would also influence the electrostatic potential distribution.

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Computational studies can elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding the regioselectivity of reactions involving substituted thienopyridines.

For instance, in electrophilic substitution reactions on the thieno[3,2-c]pyridine (B143518) core, theoretical calculations can predict which position is most susceptible to attack. The presence of the bromine atom and the methyl group will direct incoming electrophiles to specific positions on the heterocyclic rings. Similarly, for nucleophilic substitution reactions, the calculations can determine the most likely site for nucleophilic attack.

Conformational Analysis and Rotamer Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the methyl group.

By calculating the energy of the molecule as a function of the dihedral angle of the methyl group, a rotamer energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformation and the energy barriers to rotation. While the rotation of the methyl group in this specific molecule is expected to have a relatively low energy barrier, understanding its preferred orientation can be important for predicting intermolecular interactions in a crystal lattice or at a biological target.

Advanced Applications in Organic Synthesis

3-Bromo-2-methyl-thieno[3,2-c]pyridine as a Versatile Synthetic Building Block

In organic synthesis, heteroaryl halides are fundamental building blocks due to their capacity to undergo various cross-coupling reactions. The bromine atom on the thiophene (B33073) ring of this compound would theoretically serve as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions that similar bromo-heterocycles undergo include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new C-C bonds. This is a widely used method for creating biaryl structures. mdpi.comnih.gov

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl groups, leading to the formation of conjugated systems. wikipedia.orgscirp.org

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, a crucial step in the synthesis of many pharmaceutically active compounds. wikipedia.orglibretexts.org

However, no specific examples or data tables detailing the use of this compound in these reactions have been documented in the searched literature.

Role in the Construction of Complex Heterocyclic Architectures

The thieno[3,2-c]pyridine (B143518) scaffold is a key feature in various biologically active molecules. urfu.ru A bromo-substituted derivative like this compound would be a logical starting point for building more complex, polycyclic heterocyclic systems. Through sequential cross-coupling reactions, chemists could introduce different functionalities at the 3-position, which could then participate in intramolecular cyclization reactions to build new fused rings.

For instance, a Sonogashira coupling could introduce an alkyne, which might then undergo a cyclization reaction with a suitably positioned nitrogen or other nucleophile to form a new ring system. Similarly, a Suzuki coupling could add an aryl group bearing an ortho-functional group (like an amine or hydroxyl) that could be used to construct an additional fused heterocycle. Despite this theoretical potential, there are no published studies demonstrating these transformations specifically with this compound.

Precursors for Ligand Synthesis in Organometallic Chemistry

Heterocyclic compounds containing both nitrogen and sulfur, such as thienopyridines, are of significant interest in the synthesis of ligands for organometallic chemistry. The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate to metal centers, forming stable complexes.

The general approach would involve modifying this compound to introduce chelating groups. For example, the bromine atom could be displaced or used in a coupling reaction to attach phosphine (B1218219), amine, or other coordinating moieties. These modified thienopyridines could then serve as bidentate or tridentate ligands in catalysts for various organic transformations. The electronic properties of the thieno[3,2-c]pyridine core could tune the catalytic activity of the resulting metal complex. There is, however, no specific literature describing the synthesis of organometallic ligands derived from this compound.

Utility in the Preparation of Advanced Materials (e.g., dyes, conducting polymers)

Thiophene-based heterocyclic systems are renowned for their applications in materials science, particularly in the development of organic semiconductors, conducting polymers, and dyes. The fused, planar structure of the thieno[3,2-c]pyridine core suggests it could be a valuable component in π-conjugated systems.

Polymerization of such monomers, often through methods like Stille or Suzuki coupling, can lead to conducting polymers with interesting electronic and optical properties. The bromine atom in this compound would be essential for such polymerization reactions. The incorporation of the pyridine (B92270) nitrogen atom into the polymer backbone would be expected to influence the material's electronic properties, such as its electron affinity and charge transport characteristics. While polymers based on other thieno[3,2-b]thiophene (B52689) derivatives have been synthesized for photovoltaic applications, no studies have reported the use of this compound for creating dyes or conducting polymers. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-thieno[3,2-c]pyridine?

The compound is typically synthesized via bromination of precursor heterocycles. For example, 2-amino-3-methylpyridine can undergo bromination using reagents like N-bromosuccinimide (NBS) in acidic conditions to introduce bromine at specific positions . Alternative methods include cyclization reactions using thiophene derivatives and metal catalysts (e.g., nickel) to form the thieno[3,2-c]pyridine core .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological validation includes:

  • Elemental analysis (e.g., C, H, N quantification) to confirm molecular composition .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, with bromine causing characteristic deshielding effects .
  • Single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for coordination complexes involving the pyridine nitrogen .

Q. What are the key solubility and stability considerations for this compound in experimental setups?

  • Solubility: Prefer polar aprotic solvents (e.g., DMF, DMSO) due to the aromatic heterocycle and bromine substituent. Ethanol or methanol may suffice for less demanding reactions .
  • Stability: Light-sensitive due to the C-Br bond; store in amber vials under inert gas. Decomposition risks increase above 150°C, as noted in thermal gravimetric analyses .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to mitigate low yields?

  • Catalyst selection : Use Pd(PPh₃)₄ or Ni(dppe)Cl₂ for Suzuki-Miyaura couplings, as these tolerate steric hindrance from the methyl group .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol) to enhance reactivity without degrading the thienopyridine core .
  • Additives : Include trimethylamine or K₂CO₃ to neutralize HBr byproducts and prevent undesired dehalogenation .

Q. What strategies address contradictory biological activity data in CNS-targeted studies of thieno[3,2-c]pyridine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl or adjusting methyl position) to isolate pharmacophore contributions .
  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to quantify affinity variations across derivatives .
  • Metabolic stability tests : Evaluate hepatic microsome clearance to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How does the coordination chemistry of this compound influence its application in catalysis?

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals like Cu(II) or Pd(0). For example:

  • In a Cu(II) complex, the nitrogen binds in a distorted square-bipyramidal geometry, enabling asymmetric catalysis .
  • π-π stacking between thienopyridine rings in crystal structures (3.44–3.83 Å spacing) can stabilize metal-organic frameworks (MOFs) for heterogeneous catalysis .

Methodological Challenges and Solutions

Q. What analytical techniques resolve ambiguities in regioselective bromination of thieno[3,2-c]pyridine derivatives?

  • High-resolution mass spectrometry (HRMS) distinguishes isomers by exact mass differences (e.g., Br vs. CH₃ substitution) .
  • HPLC with UV detection (λ = 254 nm) separates positional isomers using C18 reverse-phase columns and acetonitrile/water gradients .

Q. How can computational modeling guide the design of novel this compound analogs?

  • DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites, correlating with experimental bromination outcomes .
  • Molecular docking (AutoDock Vina) identifies binding poses in CNS targets (e.g., serotonin 5-HT₂A receptors), prioritizing analogs with lower binding energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.